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Kinase Selectivity Profile of PKI-402

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

The table below summarizes the primary kinase targets of PKI-402 and data from counter-screening panels

that assess its selectivity.

Kinase Target ICs0 Value Experimental Context (Assay) Source
PI3Ka 2nM Cell-free assay [1]
PI3Ka (H1047R 3nM Cell-free assay [1]112]
Mutant)
PI3Ka (E545K Mutant) 3 nM Cell-free assay [1][2]
mTOR 3nM Cell-free assay [1]
PI3KB 7 nM Cell-free assay [1]
PI3Kd 14 nM Cell-free assay [1]
PI3Ky 16 nM Cell-free assay [1]
C-Raf 7 uM Profiling against 236 human [1]
kinases
B-Raf 7 uM Profiling against 236 human [1]
kinases
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Kinase Target ICso0 Value Experimental Context (Assay) Source
>50 other kinases >1 uM (No significant Kinase panel at 1 pM [2]
inhibition) concentration

PKI-402 is described as a potent, reversible, and ATP-competitive dual inhibitor [3] [4]. Its ability to
potently inhibit common oncogenic mutants of PI3Ka (E545K and H1047R) is a key feature for targeting

cancers driven by these mutations [1].

Key Differentiators from Alternative Inhibitors

Compared to other inhibitors in its class, PKI-402's primary advantage is its balanced and equipotent
activity against all PI3K isoforms and mTOR simultaneously [1] [2] [4]. The table below compares its

profile with other documented PI3K inhibitors.

Inhibitor Name  Primary Targets Key Selective Features Source

PKI-402 Pan-PI3K (a/Bly/d) +  Single-agent, balanced dual inhibition; potent [1]1 [4]
mTOR against PI3Ka mutants.

PI-103 PI3K (a//d) + mTOR  Early-generation dual inhibitor; tool compound for  [3]

research.

IC-87114 PI3Kd Highly selective for the delta isoform. [3]

TGX-221 PISKPB Selective for the beta isoform. [3]

IPI1-145 PI3K9, PI3Ky Inhibits delta and gamma isoforms. [3]

(Duvelisib)

Experimental Protocols for Selectivity Assessment

The high selectivity of PKI-402 was confirmed through standardized experimental methods.
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Fluorescence Polarization (FP) Kinase Assay

This method was used to determine ICso values against PI3K isoforms and mutants [1].

¢ Reaction Buffer: 20 mM Hepes, pH 7.5, 2 mM MgClz, 0.05% CHAPS, 0.01% B-mercaptoethanol [1].

e Substrates: 20 uM PIP2 (phosphatidylinositol 4,5-bisphosphate) and 25 pM ATP [1].

e Procedure: The kinase reaction is run for 30 minutes at room temperature and stopped with a
detection buffer containing a fluorescent probe. After a 2-hour incubation, fluorescence polarization is
measured [1].

Broad Kinase Panel Screening

PKI-402's selectivity was validated by testing against a panel of 236 human protein kinases at a
concentration of 1 pM for most kinases [1] [2]. It showed little to no significant inhibitory activity (ICso >

10 pM) against the vast majority of these kinases, except for weak activity against C-Raf and B-Raf [1].

Mechanism of Action and Downstream Effects

PKI-402 directly targets the PI3K/AKT/mTOR signaling pathway, and its cellular activity confirms on-target
effects. The following diagram illustrates the signaling pathway and the points where PKI-402 acts.
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PKI-402 Inhibits PI3BK/AKT/mTOR Signaling
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In cancer cells like ovarian cancer lines SKOV3 and A2780, PKI-402 induces degradation of the anti-
apoptotic protein Mcl-1 through autophagy, promoting apoptosis [5] [6]. The autophagy receptor p62 binds
to Mcl-1 via its UBA domain to mediate this degradation [6]. This mechanism offers potential for

overcoming chemoresistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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